molecular formula C6H2ClF3N2O2 B13352254 4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid

4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B13352254
M. Wt: 226.54 g/mol
InChI Key: VECIDNMSIIIWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4,6-dichloropyridazine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted pyridazine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(trifluoromethyl)pyridazine: Similar structure but lacks the carboxylic acid group.

    4-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a pyridine ring instead of a pyridazine ring.

    3,6-Dichloro-4-(trifluoromethyl)pyridazine: Contains an additional chlorine atom at the 3-position.

Uniqueness

4-Chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the carboxylic acid group on the pyridazine ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H2ClF3N2O2

Molecular Weight

226.54 g/mol

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridazine-3-carboxylic acid

InChI

InChI=1S/C6H2ClF3N2O2/c7-2-1-3(6(8,9)10)11-12-4(2)5(13)14/h1H,(H,13,14)

InChI Key

VECIDNMSIIIWCH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1C(F)(F)F)C(=O)O)Cl

Origin of Product

United States

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